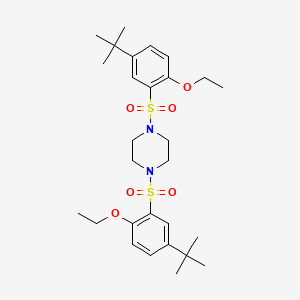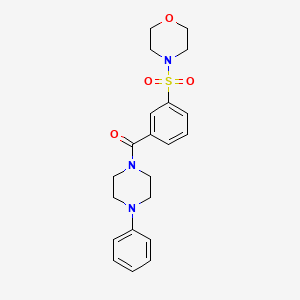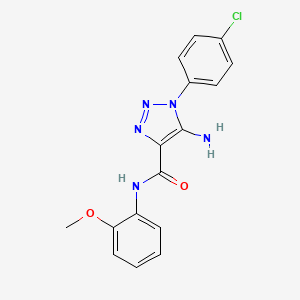![molecular formula C26H22ClNO5 B12201612 2-{[3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}-N-(4-ethoxyphenyl)acetamide](/img/structure/B12201612.png)
2-{[3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}-N-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}-N-(4-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chromen-4-one core structure, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the chromen-4-one core. One common method involves the condensation of 2-chlorobenzaldehyde with acetophenone in the presence of a base to form the chromen-4-one structure. This intermediate is then reacted with 4-ethoxyphenylamine and acetic anhydride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogen-substituted derivatives.
Scientific Research Applications
2-{[3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **N-(2,4-dichlorophenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- **2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide
Uniqueness
2-{[3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}-N-(4-ethoxyphenyl)acetamide is unique due to its specific structural features, such as the chromen-4-one core and the presence of both chlorophenyl and ethoxyphenyl groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C26H22ClNO5 |
|---|---|
Molecular Weight |
463.9 g/mol |
IUPAC Name |
2-[3-(2-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxy-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C26H22ClNO5/c1-3-31-18-10-8-17(9-11-18)28-24(29)15-32-19-12-13-21-23(14-19)33-16(2)25(26(21)30)20-6-4-5-7-22(20)27/h4-14H,3,15H2,1-2H3,(H,28,29) |
InChI Key |
CBWAORGICZFFAA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C(=O)C(=C(O3)C)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B12201529.png)
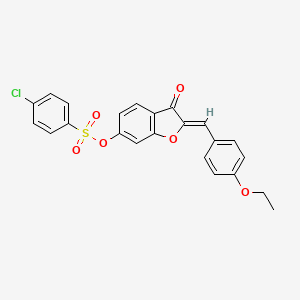
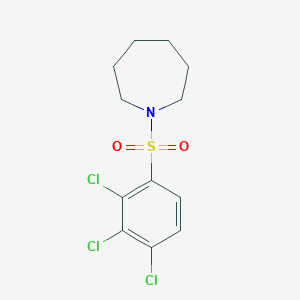
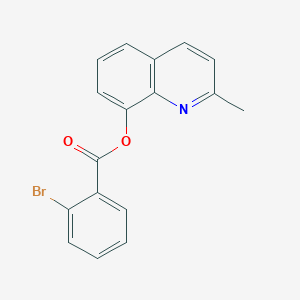
![N-[2-bromo-5-(2,5-dichlorobenzyl)-1,3-thiazol-4-yl]propanamide](/img/structure/B12201557.png)
![4,7-dimethoxy-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]-1H-indole-2-carboxamide](/img/structure/B12201560.png)
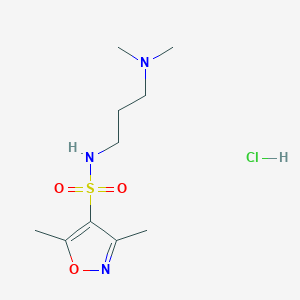
![2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-(naphthalen-1-ylmethoxy)phenol](/img/structure/B12201573.png)
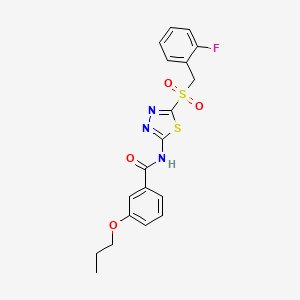
![2-Hydroxy-1-(2-phenoxyethyl)spiro[2-imidazoline-4,1'-indane]-5-one](/img/structure/B12201580.png)
![7-Methyl-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B12201586.png)
